molecular formula C4H4Cl2N2S B2742288 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole CAS No. 75341-27-4

2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2742288
CAS No.: 75341-27-4
M. Wt: 183.05
InChI Key: YKMDDQGBRBNZCM-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with dichloromethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dichloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability under harsh conditions.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include those related to sulfur and nitrogen metabolism, as well as oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple chlorinated hydrocarbon used as a solvent.

    1,2-Dichloroethane: Another chlorinated hydrocarbon used in the production of vinyl chloride.

    Chloromethyl-1,2,4-triazines: Compounds with similar chloromethyl groups but different ring structures.

Uniqueness

2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole is unique due to its specific combination of a dichloromethyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(dichloromethyl)-5-methyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2S/c1-2-7-8-4(9-2)3(5)6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDDQGBRBNZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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